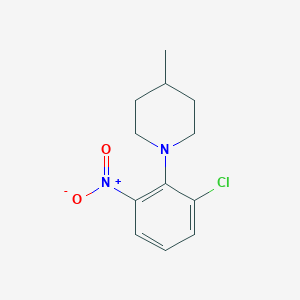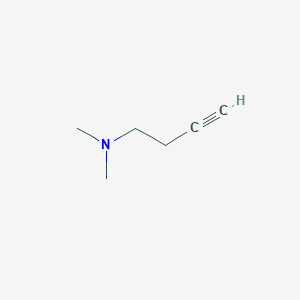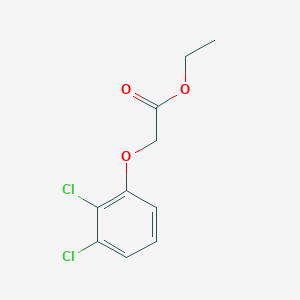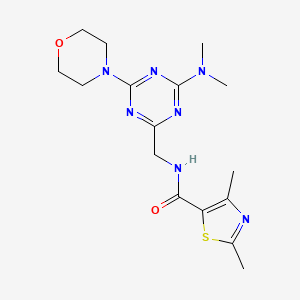
1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine” is not explicitly mentioned in the sources I found .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .
Applications De Recherche Scientifique
Material Science and Biochemistry Applications
The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, demonstrates significant utility in material science and biochemistry. It acts as an effective β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher. This suggests potential applications of structurally similar compounds, like 1-(2-Chloro-6-nitrophenyl)-4-methylpiperidine, in designing spin-labeled probes for studying biological molecules and materials (Toniolo, Crisma, & Formaggio, 1998).
Crystal Engineering and Nonlinear Optics
Compounds with nitrophenyl and pyridine moieties have been studied for their role in crystal engineering and the design of materials with nonlinear optical properties. For instance, molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide have shown second harmonic generation activity, indicating their potential in creating noncentrosymmetric structures for optical applications. This highlights a possible research avenue for compounds like this compound in developing new materials for nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Pharmacological Synthesis
Derivatives of methylpiperidine have been explored for their pharmacological properties. The synthesis of 4-(4-aminophenylamino)-2,2,6,6-tetramethylpiperidine through alkylation and hydrogenation processes, followed by reactions with various acids, points towards the exploration of methylpiperidine derivatives in drug development and synthesis of bioactive compounds. This implies that compounds with similar structures could be valuable in synthesizing new pharmaceutical agents (Mitskyavichyus & Beresnyavichyus, 1997).
Environmental Chemistry
In environmental chemistry, the photolysis of related compounds, such as 1-Chloro- and 1-Bromo-2,2,6,6-tetramethylpiperidines, leading to the formation of free nitroxyl radicals, has been studied. This reaction mechanism involving the intermediate formation of aminyl radicals and subsequent interactions with chlorine highlights the potential environmental and analytical applications of chloro-nitrophenyl-methylpiperidine derivatives in studying and mitigating pollutants (Kashparova, Vlasova, Zhukova, Kagan, & Il’chibaeva, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-5-7-14(8-6-9)12-10(13)3-2-4-11(12)15(16)17/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLQJMZOJIPGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2863090.png)


![3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2863096.png)
![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)


![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2863105.png)
![{[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2863106.png)
![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)
